N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)butanamide is a synthetic organic compound with the molecular formula C25H19F2NO4 and a molecular weight of 435.43 g/mol . This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring fused to a furan ring. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor to form the benzofuran ring.
Introduction of the Fluorobenzoyl Group: The benzofuran core is then reacted with 4-fluorobenzoyl chloride in the presence of a base to introduce the 4-fluorobenzoyl group.
Attachment of the Butanamide Moiety: The final step involves the reaction of the intermediate with 4-fluorophenoxybutanoic acid or its derivatives to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or other reactive sites in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)butanamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)butanamide
- **N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide
Uniqueness
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)butanamide is unique due to its specific substitution pattern and the presence of both benzofuran and fluorobenzoyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H19F2NO4 |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)butanamide |
InChI |
InChI=1S/C25H19F2NO4/c1-2-20(31-18-13-11-17(27)12-14-18)25(30)28-22-19-5-3-4-6-21(19)32-24(22)23(29)15-7-9-16(26)10-8-15/h3-14,20H,2H2,1H3,(H,28,30) |
InChI Key |
GMKNQEMBAHHEFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)F)OC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.